2-Hydroxy-3-propylhexanoic acid 2-Hydroxy-3-propylhexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18213106
InChI: InChI=1S/C9H18O3/c1-3-5-7(6-4-2)8(10)9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C9H18O3
Molecular Weight: 174.24 g/mol

2-Hydroxy-3-propylhexanoic acid

CAS No.:

Cat. No.: VC18213106

Molecular Formula: C9H18O3

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-3-propylhexanoic acid -

Specification

Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
IUPAC Name 2-hydroxy-3-propylhexanoic acid
Standard InChI InChI=1S/C9H18O3/c1-3-5-7(6-4-2)8(10)9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12)
Standard InChI Key KWOSABRVKIUHQK-UHFFFAOYSA-N
Canonical SMILES CCCC(CCC)C(C(=O)O)O

Introduction

Structural Characteristics and Nomenclature

2-Hydroxy-3-propylhexanoic acid is a six-carbon carboxylic acid (hexanoic acid) featuring a hydroxyl (-OH) group at the second carbon and a propyl (-CH₂CH₂CH₃) substituent at the third carbon (Figure 1). Its IUPAC name derives from this substitution pattern, distinguishing it from related compounds such as 2-ethyl-3-propylhexanoic acid (CAS 58888-88-3) and 2-hydroxy-2-propylpentanoic acid (CID 313665) .

Molecular Formula and Weight

The molecular formula is C₉H₁₈O₃, with a calculated molecular weight of 174.24 g/mol. This aligns closely with propyl 2-hydroxyhexanoate (C₉H₁₈O₃, 174.237 g/mol) , though the latter is an ester derivative.

Stereochemical Considerations

While no chiral centers are explicitly reported for 2-hydroxy-3-propylhexanoic acid, synthetic routes for analogous 2-hydroxy propanoic acids emphasize enantiopurity. For example, the patent US20160102042A1 achieved >99% enantiomeric excess (ee) for 3-aryl-2-hydroxy propanoic acids via stereoselective alkylation . Such methodologies could theoretically apply to this compound if asymmetric synthesis is required.

Synthetic Pathways and Methodological Insights

Inspiration from Patented Protocols

The synthesis of 3-aryl-2-hydroxy propanoic acids provides a template for potential routes:

  • O-Alkylation: Starting materials like tyrosine derivatives undergo selective alkylation using bases (e.g., NaOH) and alkyl halides.

  • Diazotization and Dialkylation: Intermediate diazonium salts are treated with excess alkylating agents to install substituents.

  • Esterification/Hydrolysis: Final steps may involve ester formation (e.g., isopropyl esters) followed by hydrolysis to yield the free acid.

For 2-hydroxy-3-propylhexanoic acid, a similar approach could employ hexanoic acid precursors with appropriate protecting groups to direct regioselective hydroxylation and propylation.

Physicochemical Properties and Computational Predictions

Estimated Properties

PropertyValue (Estimated)Basis for Estimation
logP1.49–2.50Analogous to propyl 2-hydroxyhexanoate (logP 1.49) and 2-ethyl-3-propylhexanoic acid (logP 3.31)
Water SolubilityLow (~50 mg/L)Hydrophobic alkyl chains dominate solubility
pKa~4.5–5.0Typical for carboxylic acids

Spectroscopic Data

  • IR: Expected O-H stretch (~2500–3300 cm⁻¹), C=O stretch (~1700 cm⁻¹).

  • NMR: Methyl protons (δ 0.8–1.5 ppm), hydroxyl proton (δ 1.5–2.5 ppm), carboxylic proton (δ 10–12 ppm).

Toxicological Profiling via Read-Across

Hepatotoxicity Risks

Valproic acid analogs, such as 2-ethylhexanoic acid, induce hepatotoxicity in rats at doses ≥200 mg/kg/day . Structural similarities (branched alkyl chains) suggest 2-hydroxy-3-propylhexanoic acid may share metabolic pathways involving β-oxidation disruptions.

Developmental Toxicity

Skeletal abnormalities observed in valproic acid analogs (e.g., 2-propylhexanoic acid) at 100 mg/kg/day highlight potential risks. A conservative no-observed-adverse-effect level (NOAEL) of 100 mg/kg/day is proposed pending experimental validation.

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